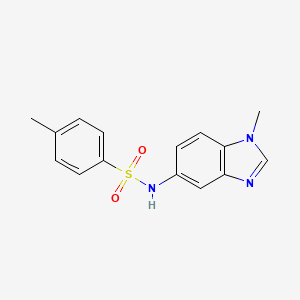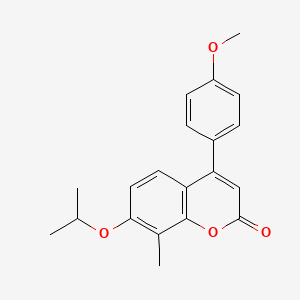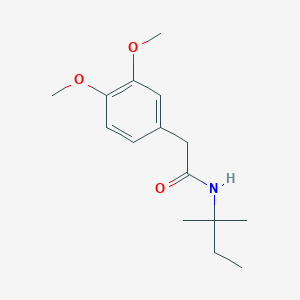![molecular formula C14H11Cl2NO3S B5790062 N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5790062.png)
N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamides like N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide involves several key steps, including the formation of the sulfonamide bond. This process can include reactions such as the coupling of chlorosulfonic acid with an amine. The specificity of the synthesis can be manipulated through various conditions to achieve the desired selectivity and yield. The synthetic process is crucial for creating high-purity compounds for further testing and application development.
Molecular Structure Analysis
The molecular structure of sulfonamides plays a critical role in their biological activity. The presence of the sulfonamide group (-SO2NH2) contributes significantly to the compound's ability to interact with biological targets. The structural analysis involves understanding the electronic and steric properties that affect binding affinity and specificity towards biological molecules. This understanding is critical for the design of compounds with enhanced activity and reduced toxicity.
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, contributing to their versatility in drug design and development. Their reactivity can be exploited to create derivatives with enhanced or targeted biological activities. Chemical properties such as acidity, solubility, and stability are important for their practical application and effectiveness as therapeutic agents.
Physical Properties Analysis
The physical properties of sulfonamides, including N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide, such as melting point, solubility, and crystal structure, are essential for their formulation and delivery in a biological context. These properties influence the compound's behavior in biological systems and can affect its absorption, distribution, metabolism, and excretion (ADME) profiles.
Chemical Properties Analysis
The chemical properties of sulfonamides, including reactivity, pKa, and the ability to form hydrogen bonds, are pivotal in their function as drugs. These properties influence how the compounds interact with enzymes, receptors, and other molecular targets, determining their mechanism of action and potential therapeutic applications.
References (Sources)
- (El-Qaliei et al., 2020): Discusses the synthesis and applications of sulfonamides in medicinal chemistry, highlighting their broad range of pharmacological activities.
- (Azevedo-Barbosa et al., 2020): Reviews the chemical and medicinal aspects of sulfonamides, covering their discovery, structure-activity relationship, and therapeutic uses.
- (Kimbrough, 1972): Provides an overview of the toxicity of chlorinated hydrocarbons and related compounds, relevant to understanding the safety and environmental impact of such chemicals.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-10(18)17(13-6-2-11(15)3-7-13)21(19,20)14-8-4-12(16)5-9-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYXDEYBXVKFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)

![N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5790035.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5790047.png)


![2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5790078.png)
![2-{5-[(tert-butylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B5790085.png)
![methyl {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5790091.png)
![4-[(4-methylphenyl)carbonothioyl]morpholine](/img/structure/B5790094.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5790097.png)